molecular formula C10H13NO2 B152459 (S)-[(1-Phenylethyl)amino]acetic acid CAS No. 78397-14-5

(S)-[(1-Phenylethyl)amino]acetic acid

Cat. No.: B152459
CAS No.: 78397-14-5
M. Wt: 179.22 g/mol
InChI Key: RFEBVEWGRABHPU-QMMMGPOBSA-N
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Description

Scientific Research Applications

(S)-[(1-Phenylethyl)amino]acetic acid has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals and chiral drugs.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: Utilized in the production of fine chemicals and specialty materials.

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . The signal word for this compound is "Warning" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[(1-Phenylethyl)amino]acetic acid can be achieved through several methods. One common approach involves the reductive amination of acetophenone with ammonia or an amine, followed by the introduction of the glycine moiety. The reaction typically proceeds as follows:

    Reductive Amination: Acetophenone is reacted with ammonia or an amine in the presence of a reducing agent such as hydrogen gas and a catalyst like palladium on carbon (Pd/C) to form (S)-1-phenylethylamine.

    Glycine Introduction: The resulting (S)-1-phenylethylamine is then reacted with chloroacetic acid or its derivatives under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(S)-[(1-Phenylethyl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of phenylacetic acid or benzyl ketone derivatives.

    Reduction: Formation of (S)-[(1-Phenylethyl)amino]ethanol.

    Substitution: Formation of N-substituted derivatives.

Mechanism of Action

The mechanism of action of (S)-[(1-Phenylethyl)amino]acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in metabolic pathways.

    Pathways Involved: The compound can influence pathways related to neurotransmitter synthesis and degradation, potentially affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic Acid: A simpler analog with a phenyl group attached to acetic acid.

    1-Phenylethylamine: Lacks the glycine moiety but shares the phenylethylamine structure.

    Glycine: The simplest amino acid, lacking the phenylethylamine group.

Uniqueness

(S)-[(1-Phenylethyl)amino]acetic acid is unique due to its chiral nature and the presence of both phenylethylamine and glycine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-[[(1S)-1-phenylethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(11-7-10(12)13)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEBVEWGRABHPU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499840
Record name N-[(1S)-1-Phenylethyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78397-14-5
Record name N-[(1S)-1-Phenylethyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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